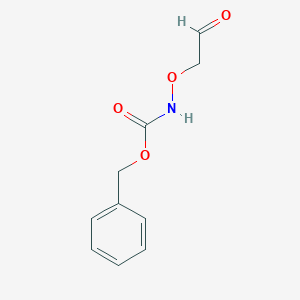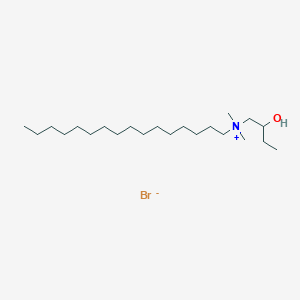
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with 2-bromo-1-butanol. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+2-bromo-1-butanol→N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products:
Substitution: The major product is typically the corresponding alcohol or ether, depending on the nucleophile used.
Oxidation: The major product is the corresponding ketone or aldehyde.
Scientific Research Applications
N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, causing structural disruption.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Similar structure but with a trimethylammonium head group.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Uniqueness: N-(2-Hydroxybutyl)-N,N-dimethylhexadecan-1-aminium bromide is unique due to the presence of the hydroxybutyl group, which imparts additional hydrophilicity and potential for hydrogen bonding. This makes it more versatile in certain applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
132412-63-6 |
|---|---|
Molecular Formula |
C22H48BrNO |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
hexadecyl-(2-hydroxybutyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C22H48NO.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3,4)21-22(24)6-2;/h22,24H,5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HRIXWHFULUZTAG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC(CC)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


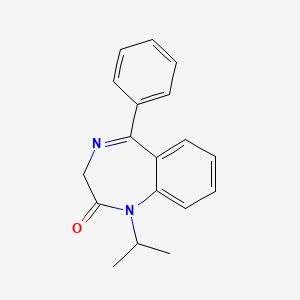
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
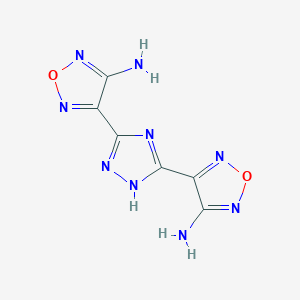
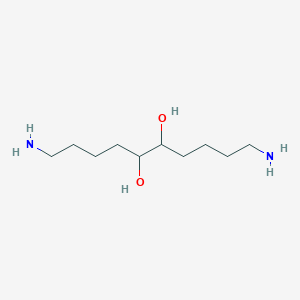
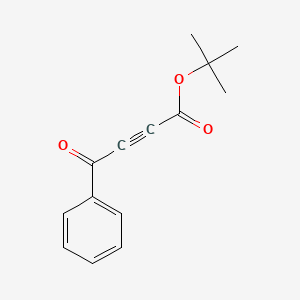
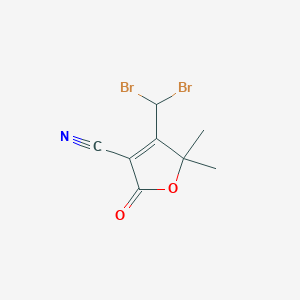
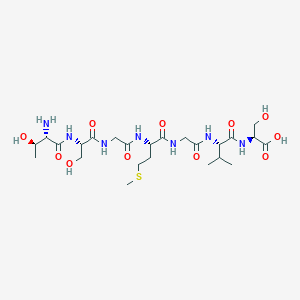
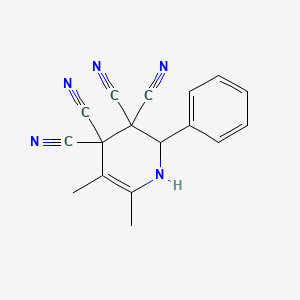


![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
